3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone
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Overview
Description
3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines the isoquinoline and quinazolinone moieties, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Isoquinoline Moiety: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring system.
Attachment of Propyl Chain: The propyl chain can be introduced via alkylation reactions, using appropriate alkyl halides and base catalysts.
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Coupling of Isoquinoline and Quinazolinone Moieties: The final step involves coupling the isoquinoline and quinazolinone moieties through a sulfanyl linkage, using thiol-based reagents and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone has been studied for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound is being explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to their ligand-binding domains. The exact pathways and targets depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound shares the isoquinoline moiety and has been studied for its potent inhibitory effects on aldo-keto reductase AKR1C3.
2-Methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: Another isoquinoline derivative with potential biological activities.
Uniqueness
3-{3-[3,4-dihydro-2(1H)-isoquinolinyl]propyl}-2-sulfanyl-4(3H)-quinazolinone is unique due to its combination of isoquinoline and quinazolinone moieties, which may confer distinct chemical reactivity and biological activity. Its sulfanyl linkage further differentiates it from other similar compounds, potentially offering unique interactions with molecular targets.
Properties
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19-17-8-3-4-9-18(17)21-20(25)23(19)12-5-11-22-13-10-15-6-1-2-7-16(15)14-22/h1-4,6-9H,5,10-14H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBSHKMZYFVOMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCCN3C(=O)C4=CC=CC=C4NC3=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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